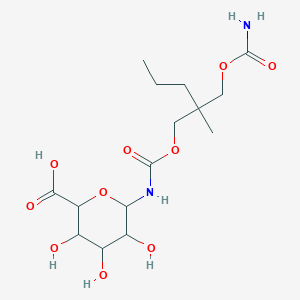
2-Methyl-4-(2-naphthalenyl)-5-thiazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is a complex organic compound with a unique structure that includes a thiazole ring, a naphthalene moiety, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID typically involves the formation of the thiazole ring followed by the introduction of the naphthalene moiety and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The thiazole ring and naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylate salts, while reduction can yield alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group can also form hydrogen bonds with biological molecules, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives and naphthalene-containing molecules. Examples include:
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID ETHYL ESTER: A derivative with an ethyl ester group instead of a carboxylic acid group.
4-HYDROXY-2-QUINOLONES: Compounds with a quinolone ring instead of a thiazole ring.
Uniqueness
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is unique due to its combination of a thiazole ring, naphthalene moiety, and carboxylic acid group. This unique structure contributes to its potential biological activity and makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H11NO2S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-methyl-4-naphthalen-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c1-9-16-13(14(19-9)15(17)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
Clé InChI |
RPXUPOYMFKCGKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


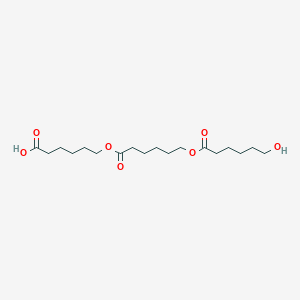
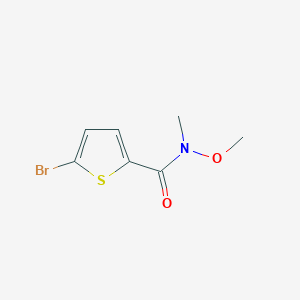



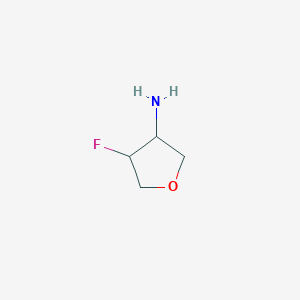
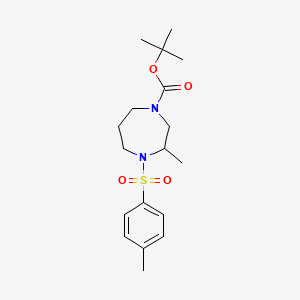
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
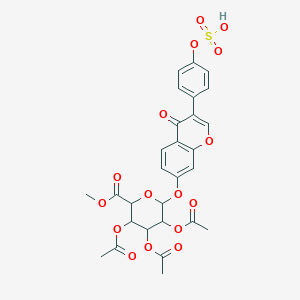
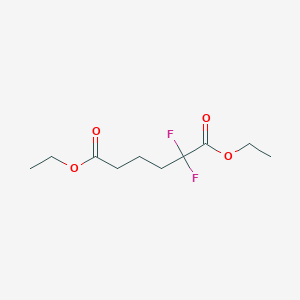
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)
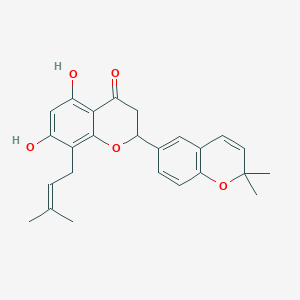
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)
